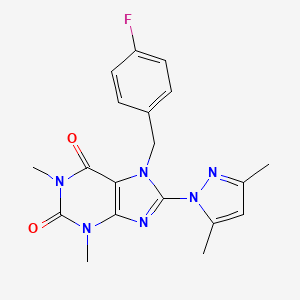

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a substituted pyrazole ring and a fluorinated benzyl group. Its molecular formula is inferred to be C₁₉H₁₉FN₆O₂, with a molecular weight of approximately 394.4 g/mol based on structural analogs . Fluorine’s electronegativity and small atomic radius may enhance binding interactions in biological systems, while the dimethylpyrazole moiety contributes to steric and electronic effects.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-5-7-14(20)8-6-13/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAQPSREUGWRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has attracted attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H19FN6O

- Molecular Weight : 382.401 g/mol

- CAS Number : 2495096-26-7

This compound contains a pyrazole moiety and a fluorobenzyl group, which are critical for its biological activity.

Antifungal Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antifungal activity. For instance, in studies involving derivatives of 1,2,4-triazole and related compounds, some demonstrated significant fungicidal effects against various pathogens such as Corynespora cassiicola and Pseudomonas syringae . The presence of the pyrazole ring is often associated with enhanced biological activity due to its ability to interact with biological targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on phospholipase A2 (PLA2) inhibition. PLA2 enzymes play crucial roles in inflammatory processes and cell membrane remodeling. Inhibitors of these enzymes can lead to therapeutic applications in treating inflammatory diseases . Initial findings suggest that similar compounds may inhibit PLA2 activity, although specific data for this compound is still required.

Structure-Activity Relationship (SAR)

The structure-activity relationship is pivotal in understanding how modifications to the compound influence its biological effects:

| Substituent | Biological Activity |

|---|---|

| 4-Fluorobenzyl | Enhances binding affinity to targets |

| 3,5-Dimethylpyrazole | Critical for antifungal activity |

| Dimethyl groups | Influence lipophilicity and solubility |

Studies have shown that variations in these substituents can lead to significant changes in activity profiles against various pathogens .

Case Studies and Research Findings

- Antifungal Efficacy : In a comparative study on antifungal agents, compounds similar to the target compound exhibited control efficacy ranging from 52% to 79% against Pseudomonas syringae . The efficacy was notably higher than traditional antifungals like iprodione and validamycin.

- Pharmacological Screening : A library of compounds was screened for PLA2 inhibition, revealing that several derivatives showed IC50 values less than 1 mM. This suggests potential for further development as anti-inflammatory agents .

- Crystallography Studies : Structural analysis through X-ray crystallography has provided insights into the molecular interactions and conformations that may contribute to the biological activity of pyrazole derivatives .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on protein arginine methyltransferases (PRMTs), especially PRMT4 and PRMT6. These enzymes are crucial in cellular regulation and gene expression.

Inhibition Potency : In biochemical assays, the compound demonstrated IC50 values of approximately:

- PRMT4 : 890 nM

- PRMT6 : 170 nM

| Enzyme | IC50 Value (nM) |

|---|---|

| PRMT4 | 890 |

| PRMT6 | 170 |

Therapeutic Applications

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications in several areas:

- Cancer Therapy : Due to its inhibitory effects on PRMTs, it may be explored as a potential treatment for cancers where these enzymes are overactive.

- Neurological Disorders : The modulation of gene expression through PRMT inhibition suggests potential applications in neurological diseases.

- Antiviral Activity : Some studies indicate that purine derivatives can exhibit antiviral properties, warranting further investigation into this compound's efficacy against viral infections.

Synthetic Routes

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common synthetic methods include:

- Nucleophilic Substitution : Introducing the pyrazolyl and fluorobenzyl groups.

- Alkylation : Adding the methyl groups to form the purine structure.

Case Studies

Several case studies have highlighted the efficacy of this compound in various research settings:

- Study on Enzyme Inhibition : A study published in Nature demonstrated the compound's ability to inhibit PRMTs effectively, suggesting its role in regulating gene expression.

- Therapeutic Potential in Cancer Models : Research conducted on cancer cell lines showed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates.

- Antiviral Activity Assessment : Preliminary tests indicated that this compound could inhibit viral replication in vitro, suggesting a potential pathway for antiviral drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with three structurally related purine derivatives, highlighting key substituents and properties:

Key Research Findings and Trends

a. Impact of Halogenation

- The 4-fluorobenzyl group in the target compound and the 2-chloro-6-fluorobenzyl group in demonstrate how halogens influence molecular interactions.

b. Alkyl Substituent Effects

- Ethyl vs. Methyl Groups : The diethylpyrazole substituent in increases lipophilicity (logP ~2.5 estimated) compared to dimethyl analogs, which may improve membrane permeability but reduce aqueous solubility.

- Allyl vs.

c. Molecular Weight and Bioactivity

- Higher molecular weight analogs (e.g., at 402.8 g/mol) may face challenges in pharmacokinetics (e.g., absorption, distribution), whereas the target compound (~394.4 g/mol) balances size and functionality for optimal bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.